2,2'-Bi-1H-pyrrole, 3,3',4,4',5,5'-hexabromo-1,1'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is a brominated derivative of bipyrrole This compound is characterized by the presence of six bromine atoms and two methyl groups attached to the bipyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- typically involves the bromination of 2,2’-Bi-1H-pyrrole, 1,1’-dimethyl-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bipyrrole substrate is continuously fed into a reactor containing the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated bipyrrole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted bipyrroles with various functional groups.
Oxidation: Formation of bipyrrole oxides or other oxidized derivatives.
Reduction: Formation of hydrogenated bipyrroles.
Scientific Research Applications
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Environmental Chemistry: Studied for its role in environmental pollution and its potential as a pollutant marker.
Mechanism of Action
The mechanism of action of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexachloro-1,1’-dimethyl-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexaiodo-1,1’-dimethyl-:
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexafluoro-1,1’-dimethyl-: A fluorinated analog with unique electronic properties.
Uniqueness
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its chlorinated, iodinated, and fluorinated analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
253798-63-9 |
---|---|
Molecular Formula |
C10H6Br6N2 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
2,3,4-tribromo-1-methyl-5-(3,4,5-tribromo-1-methylpyrrol-2-yl)pyrrole |
InChI |
InChI=1S/C10H6Br6N2/c1-17-7(3(11)5(13)9(17)15)8-4(12)6(14)10(16)18(8)2/h1-2H3 |
InChI Key |
BUKWTHPBLJVYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=C1Br)Br)Br)C2=C(C(=C(N2C)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.